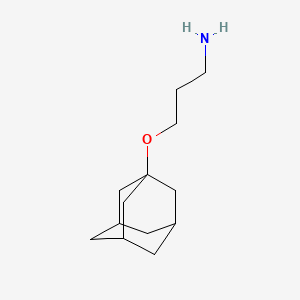

3-(1-Adamantyloxy)propan-1-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(1-adamantyloxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO/c14-2-1-3-15-13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12H,1-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOSBDGGTOQGBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80307625 | |

| Record name | 3-(1-adamantyloxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21624-07-7 | |

| Record name | 21624-07-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1-adamantyloxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 1 Adamantyloxy Propan 1 Amine

Nucleophilic Reactivity of the Primary Amine Functionality

The primary amine group (-NH₂) is the most reactive site on the 3-(1-adamantyloxy)propan-1-amine molecule for nucleophilic reactions. The lone pair of electrons on the nitrogen atom makes it a good nucleophile and a weak base (the pKa of the conjugate acid of the similar n-propylamine is 10.71). wikipedia.orgkhanacademy.org This inherent nucleophilicity allows it to react with a wide array of electrophilic species. libretexts.org

As a potent nucleophile, the primary amine of this compound is expected to readily attack electron-deficient centers. libretexts.org This includes reactions with various classes of electrophiles. The general equation for such an electrophilic substitution at the nitrogen is: 2 R-NH₂ + E⁺ → R-NHE⁺ + R-NH₃⁺ where E⁺ represents a generic electrophile.

Common reactions include:

Alkylation: Reaction with alkyl halides (R-X) would lead to the formation of secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts through overalkylation. The reaction typically proceeds via an SN2 mechanism. libretexts.org

Acylation: Reaction with acid chlorides (RCOCl) or acid anhydrides ((RCO)₂O) is expected to be a rapid and efficient process, yielding stable N-substituted amides. openstax.org

Addition to Carbonyls: The amine can undergo nucleophilic addition to the electrophilic carbon of aldehydes and ketones. nih.govorganic-chemistry.org This reaction is fundamental to the formation of imines (Schiff bases).

The table below summarizes the expected nucleophilic reactions of the primary amine functionality.

| Electrophile Class | Example Electrophile | Expected Product Type |

| Alkyl Halides | Ethyl Bromide | Secondary Amine |

| Acid Chlorides | Acetyl Chloride | N-substituted Amide |

| Acid Anhydrides | Acetic Anhydride (B1165640) | N-substituted Amide |

| Aldehydes | Acetaldehyde | Imine (Schiff Base) |

| Ketones | Acetone | Imine (Schiff Base) |

| Esters | Ethyl Acetate | N-substituted Amide (requires heat) |

This table is illustrative of the general reactivity of primary amines.

The nucleophilic character of the primary amine in this compound allows for the straightforward synthesis of various derivatives.

Amide Formation: The reaction with carboxylic acid derivatives, such as acid chlorides or anhydrides, is a standard method for forming robust amide bonds. openstax.orgresearchgate.netyoutube.com The reaction is typically fast and exothermic. To prevent the formation of the amine hydrochloride salt as a byproduct, a base is often added to neutralize the HCl generated during the reaction with an acid chloride. openstax.org Alternatively, direct condensation with a carboxylic acid can be achieved using coupling agents like propylphosphonic anhydride (T3P®) or through catalysis, for instance, with nanosized sulfated titania. youtube.comlibretexts.org While often effective, steric hindrance from either the amine or the carboxylic acid can play a key role in the reaction's success. researchgate.net

Imine (Schiff Base) Formation: The reaction with aldehydes or ketones yields an imine. nih.govorganic-chemistry.org This acid-catalyzed, reversible reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. organic-chemistry.orgmasterorganicchemistry.com Subsequent dehydration leads to the formation of the C=N double bond characteristic of an imine. nih.govorganic-chemistry.org The reaction is pH-sensitive; it is typically fastest around a pH of 5. At lower pH, the amine is protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. masterorganicchemistry.com These imines can be hydrolyzed back to the original amine and carbonyl compound under acidic aqueous conditions. nih.gov

Reactivity Profile of the Ether Linkage

Ethers are generally characterized by their lack of reactivity, which makes them useful as solvents for many chemical reactions. youtube.comontosight.ai The ether linkage in this compound is expected to be similarly stable under neutral, basic, and weakly acidic conditions. The C-O bond is strong, and the alkoxide ion (RO⁻) is a poor leaving group.

The primary reaction that ethers undergo is cleavage under strongly acidic conditions, typically with heating, using concentrated aqueous solutions of HBr or HI. youtube.comontosight.aiwikipedia.org The reaction mechanism can be either SN1 or SN2, depending on the structure of the groups attached to the oxygen.

For this compound, the ether oxygen connects a primary carbon on the propyl chain and a tertiary (bridgehead) carbon of the adamantane (B196018) cage. Cleavage of this ether would proceed via an SN1 mechanism. ontosight.aiwikipedia.org The reaction pathway is as follows:

Protonation: The ether oxygen is protonated by the strong acid (e.g., HBr), forming a good leaving group (an alkyloxonium ion). ontosight.aiwikipedia.org

Formation of Carbocation: The C-O bond cleaves to form the more stable carbocation. The 1-adamantyl cation is a relatively stable tertiary carbocation, making this cleavage preferential over the formation of a primary carbocation from the propyl chain. This step results in the formation of 1-propanol.

Nucleophilic Attack: The halide anion (e.g., Br⁻) attacks the 1-adamantyl cation to form 1-bromoadamantane (B121549).

Therefore, the acidic cleavage of this compound with excess HBr is predicted to yield 1-bromoadamantane and 3-amino-1-propanol (after neutralization of the amine salt). Cleavage with an acid whose conjugate base is a poor nucleophile, such as trifluoroacetic acid, could lead to elimination (E1) from the carbocation, forming an alkene. youtube.com

Influence of the Adamantane Cage on Molecular Reactivity

Steric Effects: The adamantyl group exerts considerable steric hindrance. wikipedia.org While the primary amine is at the end of a flexible three-carbon chain, which somewhat mitigates the bulk of the adamantane cage, the cage can still influence the approach of reagents to the reactive centers, potentially slowing down reaction rates compared to less hindered amines. This steric bulk is a key feature often exploited in medicinal chemistry to modulate interactions with biological targets.

Electronic Effects: The adamantyl group is generally considered to be weakly electron-donating through induction. Its most significant electronic contribution is its ability to stabilize a positive charge at the bridgehead carbon (the 1-position). This stabilization is crucial for the SN1 mechanism observed in the acidic cleavage of the ether linkage.

Lipophilicity: The large, nonpolar adamantane structure imparts high lipophilicity to the molecule. This property primarily affects its solubility and pharmacokinetic behavior rather than its fundamental chemical reactivity, but it is a defining characteristic of adamantane-containing compounds.

Mechanistic Insights into Amination Processes Involving Adamantane-Containing Amines

While direct electrophilic amination using this compound is governed by the principles outlined in section 3.1, this molecule can also serve as the amine component in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. jk-sci.comlibretexts.orgnih.gov This reaction is a powerful method for forming C-N bonds by coupling an amine with an aryl halide or triflate, catalyzed by a palladium complex. libretexts.orgresearchgate.net

The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves three main stages: jk-sci.comlibretexts.orgresearchgate.net

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II)-aryl complex.

Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the new C-N bond of the product (an N-aryl amine) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The steric bulk of the adamantyl group on the amine could influence the rate of the coordination and reductive elimination steps. The choice of phosphine (B1218219) ligands on the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich ligands often being required, especially for less reactive aryl chlorides. nih.gov

Theoretical Studies of Reaction Pathways

Although no specific theoretical studies on this compound were found, Density Functional Theory (DFT) is a powerful tool used to investigate the reactivity and reaction mechanisms of related adamantane derivatives and amines. researchgate.net Such computational studies could provide significant insights into the behavior of this molecule.

For this compound, DFT calculations could be employed to:

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, including bond lengths, bond angles, and the spatial relationship between the flexible propylamino chain and the rigid adamantane cage.

Analyze Electronic Structure: Calculate the distribution of electron density and generate molecular electrostatic potential (MEP) maps to identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The lone pair on the amine nitrogen would be expected to be a region of high negative potential.

Investigate Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. For this molecule, the HOMO would likely be localized on the amine nitrogen, consistent with its role as a nucleophile. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Model Reaction Mechanisms: Theoretical calculations can map the entire energy profile of a reaction, including the structures and energies of transition states and intermediates. For example, one could model the SN1 cleavage of the ether bond to confirm the stability of the adamantyl cation intermediate or model the steps of the Buchwald-Hartwig amination to understand the energetic barriers involved. researchgate.net Studies on similar molecules, such as 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol, have successfully used DFT to analyze reactivity parameters and FMOs.

Derivatization Strategies for Analytical and Synthetic Applications of 3 1 Adamantyloxy Propan 1 Amine

Formation of Chromophoric and Fluorophoric Derivatives

Given that 3-(1-adamantyloxy)propan-1-amine lacks a native chromophore or fluorophore, its direct detection by UV-Vis or fluorescence spectroscopy is challenging. Derivatization with reagents that introduce light-absorbing or light-emitting groups is a common and effective strategy to overcome this limitation.

The primary amine can readily react with a range of derivatizing agents to form stable, highly conjugated systems. For instance, reaction with 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent, yields a dinitrophenyl (DNP) derivative with strong absorption in the UV-visible region. Similarly, dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with the amine to produce a highly fluorescent dansyl derivative, enabling detection at very low concentrations. researchgate.netnih.gov Other common reagents include 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthalaldehyde (B127526) (OPA), which form fluorescent derivatives with primary amines. thermofisher.com The choice of reagent depends on the desired spectroscopic properties, reaction conditions, and the analytical technique to be employed.

Table 1: Common Chromophoric and Fluorophoric Derivatizing Agents for Primary Amines

| Derivatizing Agent | Abbreviation | Type of Derivative | Detection Method |

| 2,4-Dinitrofluorobenzene | DNFB | Chromophoric (DNP) | UV-Vis Spectroscopy |

| Dansyl chloride | --- | Fluorophoric (Dansyl) | Fluorescence Spectroscopy |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Fluorophoric | Fluorescence Spectroscopy |

| o-Phthalaldehyde | OPA | Fluorophoric (in presence of a thiol) | Fluorescence Spectroscopy |

| Naphthalene-2,3-dicarboxaldehyde | NDA | Fluorophoric | Fluorescence Spectroscopy |

Strategies for Enhanced Spectroscopic Detectability

For example, the selection of a derivatizing agent with a long-wavelength absorption maximum can minimize interference from other components in a complex sample matrix. The reaction of this compound with reagents like N-succinimidyl-4-nitrophenylacetate would yield a derivative with a distinct UV signature. In fluorescence, the goal is often to produce a derivative that is non-fluorescent itself but becomes highly fluorescent upon reaction with the amine, thereby reducing background noise. Reagents like fluorescamine (B152294) are prime examples of this "fluorogenic" approach. The bulky adamantyl group can also influence the spectroscopic properties of the resulting derivative by altering its local environment and potentially reducing quenching effects.

Derivatization for Chromatographic Separation

The inherent properties of this compound, such as its basicity and potential for peak tailing in reversed-phase high-performance liquid chromatography (HPLC), can be modulated through derivatization. thermofisher.com By converting the polar amine group into a less polar, more hydrophobic moiety, its retention behavior can be significantly improved, leading to sharper peaks and better resolution.

The same derivatization reactions used for spectroscopic enhancement often serve a dual purpose in chromatography. For instance, the formation of DNP, dansyl, or FMOC derivatives not only facilitates detection but also increases the hydrophobicity of the analyte, leading to stronger retention on C18 columns. thermofisher.com This is particularly advantageous for separating this compound from more polar impurities. Furthermore, derivatization can be essential for chiral separations, where the introduction of a suitable chiral derivatizing agent can allow for the resolution of enantiomers on a non-chiral stationary phase. researchgate.net

Table 2: Impact of Derivatization on Chromatographic Properties

| Derivatizing Agent | Effect on Polarity | Typical Chromatographic System |

| Benzoyl chloride | Decrease | Reversed-Phase HPLC |

| Phenylisothiocyanate (PITC) | Decrease | Reversed-Phase HPLC |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Significant Decrease | Reversed-Phase HPLC |

Derivatization for Structural Elucidation

Derivatization plays a crucial role in the structural elucidation of this compound and its metabolites, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In MS, derivatization can improve ionization efficiency and direct fragmentation pathways, providing more informative mass spectra. For example, acylation of the amine group can lead to predictable fragmentation patterns, aiding in the identification of the adamantyl and propyloxy substructures. Chemical derivatization with reagents like 4-hydroxy-3-methoxycinnamaldehyde (B191438) can enhance sensitivity and provide structurally specific fragment ions in techniques like MALDI imaging mass spectrometry. nih.gov

In NMR spectroscopy, derivatization can be used to resolve overlapping signals or to introduce nuclei with favorable properties (e.g., ¹⁹F). docbrown.info The formation of derivatives can alter the chemical shifts of neighboring protons, providing valuable information about the molecule's connectivity. For instance, the reaction with a chiral derivatizing agent can lead to the formation of diastereomers, which can be distinguished by NMR, allowing for the determination of enantiomeric purity.

Covalent Functionalization for Material Science Applications

The primary amine of this compound serves as a key reactive site for covalently attaching this bulky, hydrophobic moiety to various materials, thereby modifying their surface properties or bulk characteristics.

In polymer chemistry, this compound can be used as a functionalizing agent for polymers containing reactive groups such as carboxylic acids, esters, or acyl chlorides. nih.gov This can be achieved through amide bond formation, resulting in polymers decorated with adamantyl groups. Such modifications can significantly alter the polymer's solubility, thermal stability, and self-assembly behavior. For example, the introduction of the adamantyl group can induce thermoresponsive behavior in polymers. nih.gov

Furthermore, the amine group allows for the grafting of this compound onto the surfaces of materials like silica (B1680970) or gold nanoparticles. This surface functionalization can be used to create hydrophobic coatings, improve the dispersibility of nanomaterials in organic media, or to act as a host for guest molecules through non-covalent interactions with the adamantyl cage. The covalent attachment ensures the stability and permanence of the modification.

Role of 3 1 Adamantyloxy Propan 1 Amine As a Synthetic Intermediate

Incorporation into Heterocyclic Ring Systems via Amination Reactions

The primary amine group of 3-(1-Adamantyloxy)propan-1-amine is a key functional group that allows for its incorporation into various heterocyclic structures. Heterocyclic compounds are of great interest in medicinal chemistry due to their diverse biological activities. asianpubs.orgrsc.org The amine can act as a nucleophile in reactions with various electrophiles to form carbon-nitrogen bonds, which are fundamental to the assembly of nitrogen-containing heterocycles.

For instance, adamantane (B196018) derivatives containing amine functionalities have been successfully used in the synthesis of complex heterocyclic systems. asianpubs.orgoup.com These reactions often involve condensation with carbonyl compounds, acylation followed by cyclization, or substitution reactions with halo-substituted heterocyclic precursors. The resulting heterocyclic compounds benefit from the presence of the adamantane group, which can enhance their pharmacological properties by increasing lipophilicity and improving their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govasianpubs.org

Table 1: Examples of Heterocyclic Systems Synthesized from Adamantane Amines

| Heterocyclic System | Synthetic Approach | Reference |

| Benzimidazoles | Condensation with o-phenylenediamines | oup.com |

| 1,3,5-Oxadiazoles | Reaction with acyl chlorides followed by cyclization | oup.com |

| Quinoxalines | Condensation with o-diaminobenzene derivatives | oup.com |

| Thiazoles | Hantzsch thiazole (B1198619) synthesis with α-haloketones | oup.com |

| Dihydropyrimidines | Biginelli reaction with β-ketoesters and aldehydes | rsc.org |

Application in the Construction of Complex Molecular Architectures

The rigid and well-defined three-dimensional structure of the adamantane cage makes this compound an attractive building block for the construction of complex molecular architectures. wikipedia.org The predictable geometry of the adamantane unit allows for precise control over the spatial arrangement of functional groups in the target molecule. This is particularly important in fields such as drug design and materials science, where molecular shape and rigidity play a crucial role in determining function. nih.govresearchgate.net

The incorporation of the adamantyl group can lead to molecules with improved thermal stability and defined conformations. usm.edu The amine functionality provides a point of attachment for connecting the adamantane core to other molecular fragments, enabling the synthesis of intricate and highly structured compounds. nih.gov For example, adamantane-containing molecules have been explored as scaffolds for presenting pharmacophores in specific orientations to interact with biological targets. researchgate.net

Utilisation in Polymer Chemistry as a Monomer Component

The bifunctional nature of this compound, possessing both a reactive amine group and a bulky adamantane substituent, makes it a suitable monomer for the synthesis of polymers with unique properties. The incorporation of the adamantane moiety into polymer backbones or as pendent groups can significantly enhance the thermal stability, glass transition temperature (Tg), and solubility of the resulting materials. usm.edu

Adamantane-containing polymers, such as polyamides and polyimides, have been synthesized using diamine monomers derived from adamantane. rsc.org These polymers often exhibit high thermal and oxidative stability, making them suitable for applications in high-performance materials. The rigidity and bulkiness of the adamantane group can disrupt polymer chain packing, leading to increased free volume and altered mechanical and optical properties. rsc.org

Table 2: Impact of Adamantane Incorporation on Polymer Properties

| Polymer Type | Property Enhancement | Reference |

| Polyaramids | Increased stiffness and thermal stability | usm.edu |

| Polybenzoxazoles | Improved thermal properties | usm.edu |

| Acrylates | Significant increase in glass transition temperature (Tg) | |

| Polyimides | High Tg, excellent optical transparency, and good thermal and mechanical properties | rsc.org |

Role in Supramolecular Chemistry and Host-Guest Systems

The adamantane group is a classic guest molecule in supramolecular chemistry, known for its strong binding affinity to various host molecules, particularly cyclodextrins. nih.govacs.org The lipophilic nature and well-defined size and shape of the adamantane cage allow it to fit snugly into the hydrophobic cavity of cyclodextrin (B1172386) hosts, forming stable inclusion complexes. nih.gov

This compound can be utilized to introduce an adamantyl guest group onto other molecules or surfaces. The amine functionality can be used to covalently attach the adamantane unit to a substrate of interest. This modified substrate can then participate in host-guest interactions with cyclodextrin-functionalized materials, leading to the formation of self-assembled supramolecular structures. pensoft.net These systems have applications in areas such as drug delivery, sensing, and the development of responsive materials. pensoft.netmdpi.com For example, adamantane-functionalized molecules can be encapsulated by cyclodextrins to improve their solubility or to control their release. researchgate.net

Precursor for N-Substituted Adamantane Derivatives

The primary amine group in this compound serves as a versatile starting point for the synthesis of a wide range of N-substituted adamantane derivatives. nih.gov Standard organic transformations can be employed to modify the amine group, leading to the formation of amides, sulfonamides, ureas, and other nitrogen-containing functionalities. nih.govnih.gov

These reactions allow for the introduction of diverse functional groups and structural motifs onto the adamantane scaffold, enabling the fine-tuning of the molecule's physicochemical and biological properties. nih.gov For example, acylation of the amine with various acid chlorides or anhydrides yields the corresponding amides, which can exhibit a range of biological activities. nih.gov Reductive amination with aldehydes or ketones can be used to introduce secondary or tertiary amine groups. The ability to easily derivatize the amine makes this compound a valuable precursor for creating libraries of adamantane-containing compounds for screening in drug discovery and materials science. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 1 Adamantyloxy Propan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 3-(1-Adamantyloxy)propan-1-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise assignment of the compound's structure.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the adamantyl cage, the propyl chain, and the amine group.

The adamantyl group exhibits a characteristic set of signals due to its rigid, cage-like structure. The protons are in different chemical environments, leading to multiple signals. The propyl chain will show three distinct sets of signals: a triplet for the methylene (B1212753) group adjacent to the oxygen, a multiplet for the central methylene group, and a triplet for the methylene group attached to the nitrogen. The protons of the primary amine group typically appear as a broad singlet, and their chemical shift can be concentration-dependent. The integration of these signals will correspond to the number of protons in each specific environment. docbrown.info

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Adamantyl-H | 1.60-2.20 | m | 15H |

| -O-CH₂- | 3.40-3.60 | t | 2H |

| -CH₂- | 1.70-1.90 | m | 2H |

| -CH₂-NH₂ | 2.80-3.00 | t | 2H |

| -NH₂ | 1.10-2.50 | br s | 2H |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. The exact chemical shifts and multiplicities can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The adamantyl cage will show four distinct signals corresponding to the quaternary carbon, the two types of methylene carbons, and the methine carbon. The propyl chain will exhibit three signals for its three carbon atoms. The carbon attached to the oxygen will be the most downfield-shifted of the propyl carbons, while the carbon attached to the nitrogen will also be significantly shifted. docbrown.infooregonstate.edu

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Adamantyl-C (quaternary) | 70-75 |

| Adamantyl-CH | 35-40 |

| Adamantyl-CH₂ | 30-35 |

| Adamantyl-CH₂ | 40-45 |

| -O-CH₂- | 65-70 |

| -CH₂- | 25-30 |

| -CH₂-NH₂ | 40-45 |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. The exact chemical shifts can vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed for more complex structural assignments.

COSY spectra would reveal correlations between coupled protons, helping to confirm the connectivity of the propyl chain. For instance, the -O-CH₂- protons would show a correlation with the central -CH₂- protons, which in turn would correlate with the -CH₂-NH₂ protons.

HSQC spectra correlate proton signals with their directly attached carbon signals. This would definitively assign each proton signal to its corresponding carbon in the adamantyl and propyl moieties.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of organic compounds. For adamantane (B196018) derivatives, reversed-phase HPLC (RP-HPLC) is often employed. researchgate.net In this method, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

The retention of this compound in RP-HPLC is influenced by the hydrophobic adamantyl group and the polar amine group. The bulky, hydrophobic adamantane moiety will have a strong interaction with the nonpolar stationary phase, leading to significant retention. The polarity of the mobile phase can be adjusted to control the elution time. The addition of a small amount of a modifier, such as trifluoroacetic acid, can improve peak shape by suppressing the interaction of the basic amine group with the silica (B1680970) support. researchgate.net

A typical HPLC method for the purity assessment of this compound would involve an isocratic or gradient elution on a C18 column with UV detection. The presence of a single major peak would indicate a high degree of purity.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For the analysis of amines like this compound, GC can be employed to determine purity and quantify the compound in a mixture. The technique relies on the vaporization of the sample and its subsequent separation as it passes through a specialized column, with components detected as they elute. ccsknowledge.com

The analysis of amines by GC can present challenges, such as peak tailing due to the interaction of the basic amine group with active sites on the column material. However, modern GC offers several solutions. A common approach involves using specialized columns designed for amine analysis or derivatizing the amine group to reduce its polarity and improve peak shape. A Flame Ionization Detector (FID) is often suitable for detection. google.combre.com

In a relevant patent for the analysis of a related compound, 3-amino-1-adamantanol, a gas chromatography method was successfully developed using an FID detector and a mixed hydrogen and nitrogen carrier gas. google.com The choice of a stationary phase is critical; columns such as Poropak Q or Tenax-GC have been effectively used for separating amines from other components in a sample matrix. bre.com The GC method would involve injecting a solution of the compound into the instrument, where it is vaporized. The volatile components then travel through the column at different rates depending on their interaction with the stationary phase, allowing for separation and subsequent detection.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Amine Analysis

| Parameter | Typical Setting | Purpose | Reference |

|---|---|---|---|

| Column | Capillary column with a polar stationary phase (e.g., modified polyethylene (B3416737) glycol) or a specialized amine column. | To achieve efficient separation and minimize peak tailing of the polar amine. | google.combre.com |

| Injector Temperature | 250-280 °C | Ensures complete and rapid vaporization of the sample without thermal degradation. | bre.com |

| Carrier Gas | Helium or a mixture of Hydrogen and Nitrogen. | Transports the sample through the column. The choice can affect efficiency and speed. | google.com |

| Oven Program | Temperature gradient (e.g., start at 100°C, ramp to 250°C). | To separate compounds with a range of boiling points effectively. | bre.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). | FID provides high sensitivity for hydrocarbons. MS provides structural information. | google.commdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of compounds that may have limited volatility or thermal stability, making it highly suitable for many adamantane derivatives. This technique separates components in a liquid mobile phase followed by detection with a mass spectrometer, which provides high-sensitivity measurements of the mass-to-charge ratio (m/z), confirming the molecular weight and offering structural clues through fragmentation analysis.

For this compound, a reversed-phase LC method would typically be employed, using a C18 or perfluorophenyl (PFP) column. nih.gov The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid or ammonium (B1175870) formate (B1220265) to ensure good peak shape and promote ionization.

A study on the determination of N-methyl-1,3-propanediamine, a structurally related compound, utilized LC-MS/MS with derivatization using pentafluoropropionic acid anhydride (B1165640) (PFPA). nih.gov This derivatization was performed to enhance chromatographic performance and detection sensitivity using negative ion electrospray ionization (ESI). nih.gov A similar strategy could be applied to this compound if required. The mass spectrometer, particularly a triple quadrupole (QqQ) or ion trap (IT) instrument, would allow for tandem mass spectrometry (MS/MS) experiments to confirm the structure by analyzing fragmentation patterns. nih.gov

Advanced techniques such as ion mobility spectrometry coupled with mass spectrometry can provide further structural information in the form of a predicted Collision Cross Section (CCS), which is a measure of the ion's size and shape in the gas phase. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for the [M+H]⁺ Adduct of 3-(1-Adamantyl)propan-1-amine

| Adduct | m/z | Predicted CCS (Ų) | Reference |

|---|---|---|---|

| [M+H]⁺ | 194.19032 | 147.9 | uni.lu |

| [M+Na]⁺ | 216.17226 | 149.3 | uni.lu |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. For a molecule like this compound, both techniques would provide a characteristic fingerprint based on its unique structure.

The spectrum would be dominated by features from the three main parts of the molecule: the adamantane cage, the ether linkage, and the aminopropyl chain.

Adamantane Cage: The rigid, diamondoid structure of the adamantane group gives rise to a series of sharp and characteristic C-H and C-C stretching and bending vibrations. Studies on adamantane and its 1-substituted derivatives report characteristic bands in their infrared spectra. aip.org Of the 72 fundamental vibrational modes in adamantane, 11 are IR active. aip.orgresearchgate.net

Ether Linkage: A strong, characteristic C-O-C asymmetric stretching band would be expected, typically in the region of 1250-1050 cm⁻¹.

Propyl Chain: C-H stretching vibrations from the methylene (-CH₂-) groups of the propyl chain would appear around 2950-2850 cm⁻¹.

Primary Amine (-NH₂): The primary amine group would be identifiable by N-H stretching vibrations, typically appearing as one or two bands in the 3500-3300 cm⁻¹ region. The N-H bending (scissoring) vibration is also a key indicator, found around 1650-1580 cm⁻¹.

Table 3: Expected Vibrational Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Spectroscopy Method | Reference |

|---|---|---|---|---|

| Amine (N-H) | Stretch | 3500 - 3300 | IR, Raman | researchgate.net |

| Amine (N-H) | Bend (Scissoring) | 1650 - 1580 | IR | researchgate.net |

| Alkane (C-H) | Stretch | 2950 - 2850 | IR, Raman | aip.org |

| Ether (C-O-C) | Asymmetric Stretch | 1250 - 1050 | IR | General Spectroscopy Principles |

| Adamantane Cage | C-C, C-H Modes | Multiple characteristic bands | IR, Raman | aip.orgresearchgate.net |

X-ray Diffraction Analysis of Crystalline Forms

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. Since this compound is a solid at room temperature, XRD analysis is crucial for understanding its solid-state properties, including crystal packing, intermolecular interactions, and the identification of potential polymorphs (different crystalline forms of the same compound). sigmaaldrich.com

Adamantane derivatives are well-known for exhibiting complex thermal behavior and polymorphism. ucl.ac.uk For example, a detailed study of 1-iodoadamantane (B1585816) using single-crystal and powder XRD revealed multiple phase transitions upon cooling and heating, with different individual crystals transforming into different new phases under the same conditions. ucl.ac.uk This highlights the importance of a thorough XRD analysis for this compound to identify and characterize all accessible crystalline forms.

Single-crystal X-ray diffraction (SCXRD) on a suitable crystal would provide precise data on bond lengths, bond angles, and the conformation of the molecule. It would also reveal how the molecules pack in the crystal lattice and identify any intermolecular hydrogen bonds involving the primary amine group. If suitable single crystals cannot be grown, X-ray powder diffraction (XRPD) can be used. Modern computational methods even allow for crystal structures to be solved from high-quality powder diffraction data. uobaghdad.edu.iq

Table 4: Example Crystallographic Data Obtainable from XRD Analysis (Data for 1,3,5-Triazaadamantan-7-amine provided as an illustrative example)

| Parameter | Example Value | Information Provided | Reference |

|---|---|---|---|

| Crystal System | Tetragonal | The basic symmetry of the unit cell. | researchgate.net |

| Space Group | I-4 | The specific symmetry operations that describe the crystal. | researchgate.net |

| Unit Cell Dimensions | a = 7.65 Å, c = 9.11 Å | The size and shape of the repeating unit in the crystal lattice. | researchgate.net |

| Molecules per Unit Cell (Z) | 4 | The number of molecules contained within one unit cell. | researchgate.net |

| Calculated Density | 1.30 Mg/m³ | The theoretical density of the crystalline material. | researchgate.net |

Compound Index

Computational Chemistry and Theoretical Studies of 3 1 Adamantyloxy Propan 1 Amine

Molecular Modeling and Conformational Analysis

Molecular modeling of 3-(1-Adamantyloxy)propan-1-amine is crucial for understanding its three-dimensional structure and the flexibility endowed by the propanamine side-chain. The molecule combines the rigid adamantane (B196018) cage with a rotatable ether and alkyl chain.

The conformational landscape is primarily dictated by the torsion angles around the C-O and C-C bonds of the 3-oxypropan-1-amine chain. The adamantyl group, due to its bulkiness, significantly restricts the conformational freedom of the adjacent ether linkage. A recent computational study on a series of adamantyl ethers and esters, including 1-adamantyl methyl ether, investigated their gas-phase structures using rotational spectroscopy and quantum chemical calculations. researchgate.net This study provides insight into the preferred orientation of an alkyl group relative to the adamantane cage.

The flexible propylamine (B44156) tail can adopt various conformations. Molecular mechanics and more advanced methods like Density Functional Theory (DFT) can be used to identify low-energy conformers. A common approach involves a systematic search of the conformational space by rotating the key dihedral angles, followed by geometry optimization of the resulting structures. chemrxiv.orgchemrxiv.org For the propylamine chain, gauche and anti conformations around the C-C bonds are expected to be the most stable. The presence of the terminal amine group can also lead to intramolecular hydrogen bonding with the ether oxygen, potentially stabilizing certain folded conformations. Studies on ether alcohols have shown that the propensity for intramolecular hydrogen bonding is highly dependent on the length of the chain separating the hydroxyl and ether groups. mdpi.com A similar principle would apply here, with the N-H···O interaction influencing the conformational equilibrium.

Table 1: Predicted Low-Energy Conformers of Analogous Alkoxyamines This table is illustrative and based on general principles of conformational analysis, as specific data for this compound is not available.

| Conformer | Dihedral Angle (O-C-C-C) | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Key Feature |

| 1 (Anti-Anti) | ~180° | ~180° | 0.00 | Extended chain |

| 2 (Anti-Gauche) | ~180° | ~60° | +0.5 - +0.8 | Partially folded |

| 3 (Gauche-Anti) | ~60° | ~180° | +0.5 - +0.8 | Partially folded |

| 4 (Gauche-Gauche) | ~60° | ~60° | +1.0 - +1.5 | More compact |

| 5 (Folded) | Variable | Variable | Variable | Potential N-H···O H-bond |

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for elucidating the electronic properties of this compound. These calculations can provide information on the distribution of electron density, molecular orbital energies, and reactivity descriptors.

The electronic structure of the parent adamantane molecule has been a subject of interest due to its unique cage structure and high symmetry. researchgate.netmdpi.com DFT studies on adamantane derivatives show that substitution can significantly alter the electronic properties. mdpi.comnih.govdergipark.org.tr In this compound, the electronegative oxygen and nitrogen atoms are expected to have a polarizing effect on the molecule. The ether oxygen will draw electron density from the adamantyl cage and the propyl chain, while the amine group will act as a primary site of basicity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO is likely to be localized on the nitrogen atom of the amine group, reflecting its nucleophilic and basic character. The LUMO, on the other hand, would be distributed over the alkyl chain and potentially the adamantyl cage. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com Quantum chemical calculations on various aliphatic amines have shown how protonation and alkyl chain length affect these frontier orbitals. mdpi.com

Table 2: Calculated Electronic Properties of Analogous Adamantane Derivatives and Amines from DFT Studies Note: These values are illustrative and sourced from studies on different, but related, molecules. The exact values for this compound would require specific calculation.

| Molecule/Fragment | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Source |

| Adamantane | B3LYP/6-31G(d) | -7.5 to -8.0 | +1.0 to +1.5 | ~9.0 | mdpi.com |

| 1-Adamantanol (B105290) | B3LYP/cc-pVDZ | -6.8 | +1.2 | 8.0 | dergipark.org.tr |

| n-Propylamine | B3LYP/6-311++G(d,p) | -6.0 | +1.8 | 7.8 | mdpi.com |

| Dimethyl Ether | Ab initio | -7.2 | +2.5 | 9.7 | nih.gov |

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared/Raman spectra), which can aid in the structural elucidation of newly synthesized compounds. uncw.eduresearchgate.netbohrium.comgithub.io

For this compound, the ¹H and ¹³C NMR spectra could be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT. uncw.edu The adamantyl cage has characteristic chemical shifts that are sensitive to substitution. wikipedia.org The bridgehead protons and carbons (at position 1) would be significantly deshielded by the adjacent ether oxygen. The protons and carbons of the propylamine chain would show shifts typical for an alkoxy- and amino-substituted alkane. The prediction would involve calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. For flexible molecules, it is often necessary to calculate the spectra for multiple low-energy conformers and then obtain a Boltzmann-weighted average to compare with experimental results. uncw.edugithub.io

Vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations help in assigning the peaks in experimental IR and Raman spectra. Key vibrational modes for this molecule would include the C-H stretching of the adamantyl and propyl groups, the C-O-C ether stretching, C-N stretching, and the N-H stretching and bending modes of the primary amine.

Simulations of Reaction Mechanisms and Transition States

Theoretical chemistry can be used to explore potential reaction pathways, identify transition states, and calculate activation energies, providing deep insight into reaction mechanisms. smu.edursc.orgnih.govnih.gov For this compound, several reactions could be of interest.

One key reaction is the protonation of the amine group, which is fundamental to its basicity. Computational models can determine the proton affinity and how it is affected by the bulky adamantyloxy group. Another area of interest could be the N-alkylation or N-acylation reactions of the amine. By modeling the reactants, transition state, and products, the energy barrier for the reaction can be calculated, helping to predict reaction feasibility and kinetics. Studies on the reaction mechanisms of alkylamines with various electrophiles provide a framework for how such reactions might be modeled. acs.org For instance, a plausible mechanism for the reaction of an alkylamine with an aryl sulfonyl chloride involves the formation of a sulfonamide, which can then undergo further reactions like the Smiles rearrangement under certain conditions. acs.org

Simulating these mechanisms involves locating the transition state structure on the potential energy surface, which is a first-order saddle point. This is a computationally intensive task but provides invaluable information about the bond-breaking and bond-forming processes that occur during the reaction. nih.gov

Intermolecular Interactions and Solvation Effects

The way this compound interacts with itself and with solvent molecules is critical to understanding its physical properties like boiling point, solubility, and its behavior in biological systems.

Solvation effects can be modeled using either explicit solvent models (where individual solvent molecules are included in the calculation) or implicit solvent models (where the solvent is treated as a continuous medium). tandfonline.comrsc.orgtandfonline.com The solubility of this compound would depend on the balance between the hydrophobic adamantyl group and the hydrophilic amine and ether functionalities. In polar, protic solvents like water or ethanol, the amine and ether groups would form hydrogen bonds with the solvent. In nonpolar solvents, the dispersion interactions of the adamantyl group would be more favorable. DFT calculations using a solvation model can predict the solvation free energy, which is a measure of how favorably the molecule interacts with the solvent. tandfonline.comtandfonline.com Studies on adamantane derivatives have used such models to understand their solubility and transfer processes between different solvents. rsc.org

Table 3: Types of Intermolecular Interactions and Their Estimated Relative Strengths This table provides a qualitative assessment based on established principles of intermolecular forces.

| Interaction Type | Groups Involved | Estimated Relative Strength | Consequence |

| Hydrogen Bonding (Donor-Acceptor) | N-H ··· N | Strong | Key interaction in pure substance and protic solvents |

| Hydrogen Bonding (Donor-Acceptor) | N-H ··· O (ether) | Moderate-Strong | Contributes to self-association and solvation |

| Dipole-Dipole | C-O, C-N polar bonds | Moderate | Influences molecular packing and solubility |

| Van der Waals (Dispersion) | Adamantyl cage, alkyl chain | Strong (due to size) | Dominant interaction for the adamantyl group, influences solubility in nonpolar media |

Q & A

Basic: What are the key steps for synthesizing 3-(1-Adamantyloxy)propan-1-amine in a laboratory setting?

The synthesis typically begins with 1-bromoadamantane, which undergoes Grignard reagent formation (using Mg in anhydrous ether) to generate an adamantyl intermediate. This intermediate reacts with α-2-bromo-1-phenylpropanol to form a secondary alcohol, followed by reduction using agents like LiAlH₄ or catalytic hydrogenation to yield the final amine. Purification via flash chromatography ensures high purity . Alternative routes use 3-(adamantan-1-yl)propanenitrile as an intermediate, highlighting the flexibility in synthetic pathways .

Basic: Which spectroscopic methods are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is critical for confirming structural integrity, particularly for adamantyl and amine proton signals. Gas Chromatography-Mass Spectrometry (GC-MS) verifies molecular weight and purity, while infrared (IR) spectroscopy identifies functional groups like the amine (-NH₂) and ether (C-O) linkages. Elemental analysis ensures stoichiometric accuracy .

Basic: What safety protocols are essential when handling this compound?

Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Store under inert gas (e.g., argon) at room temperature to minimize degradation. Waste must be segregated and disposed via certified hazardous waste services. Emergency protocols include rinsing exposed skin with soap/water and seeking medical attention if ingested .

Advanced: How can researchers optimize the yield and purity of this compound during synthesis?

Key variables include:

- Reagent stoichiometry : Excess Grignard reagent improves adamantyl coupling efficiency.

- Reduction conditions : Catalytic hydrogenation (H₂/Pd-C) may reduce side reactions compared to LiAlH₄ .

- Purification : Flash chromatography with gradients (e.g., hexane/ethyl acetate) enhances separation of polar byproducts .

- Temperature control : Low temperatures during Grignard formation prevent thermal decomposition .

Advanced: What are the biological targets and therapeutic applications of derivatives of this compound?

Derivatives like LLY-507 (a SMYD2 inhibitor) exploit the adamantyl group’s rigidity to enhance binding to epigenetic targets . Radiolabeled analogs (e.g., fluorine-18 derivatives) are used in PET imaging to study amyloid-β plaques, leveraging the compound’s brain permeability and clearance properties . The adamantyl moiety also improves metabolic stability in drug candidates targeting neurological pathways .

Advanced: How do reaction conditions influence stereochemical outcomes in adamantane-containing amines?

Chiral centers in adamantane derivatives arise from asymmetric synthesis steps. For example, using chiral auxiliaries or enantioselective catalysts during Grignard reactions can control stereochemistry. Evidence shows that (2R)-configured adamantyl amines exhibit distinct biological activity, emphasizing the need for precise reaction monitoring via chiral HPLC or polarimetry .

Advanced: What strategies resolve contradictions in reported synthetic routes for this compound?

Discrepancies in reduction steps (e.g., LiAlH₄ vs. catalytic hydrogenation) require comparative studies under controlled conditions. For example:

- Test both methods with identical substrates and analyze yields/purity via NMR and GC-MS.

- Evaluate solvent effects (e.g., THF vs. ethanol) on reaction efficiency .

- Reproduce protocols from independent sources to identify critical variables (e.g., moisture sensitivity in Grignard reactions) .

Advanced: How does the adamantyl group affect the physicochemical properties of this compound?

The adamantyl group’s rigidity increases lipophilicity (LogP ~3.5), enhancing blood-brain barrier penetration. It also sterically shields the amine group, reducing susceptibility to oxidation. Comparative studies with non-adamantyl analogs show lower solubility in aqueous media but improved thermal stability (e.g., boiling point ~257°C) .

Advanced: What challenges arise in developing radiolabeled derivatives of this compound for imaging?

Key challenges include:

- Radiolabeling efficiency : Incorporating isotopes (e.g., ¹⁸F) without disrupting the adamantyl core requires optimized reaction conditions .

- In vivo stability : Preventing demetallation or metabolic cleavage of the radiolabel.

- Pharmacokinetics : Balancing brain uptake and clearance to achieve high target-to-background ratios, as seen in studies comparing fluorine-18 derivatives .

Advanced: How can computational modeling predict the reactivity of this compound with biological targets?

Density Functional Theory (DFT) calculations model electronic interactions between the adamantyl group and target binding pockets (e.g., SMYD2’s lysine-binding site). Molecular dynamics simulations assess conformational stability, while QSAR (Quantitative Structure-Activity Relationship) analyses correlate structural modifications with activity changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.